5-(4-Bromophenyl)-2-methylpyrimidine

Description

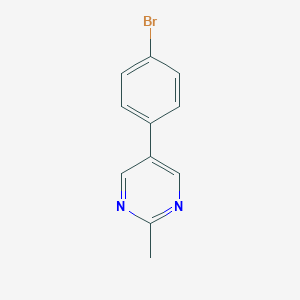

5-(4-Bromophenyl)-2-methylpyrimidine is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with a methyl group at position 2 and a 4-bromophenyl group at position 3. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance .

Properties

CAS No. |

131548-21-5 |

|---|---|

Molecular Formula |

C11H9BrN2 |

Molecular Weight |

249.11 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |

InChI Key |

ILUGQMCJLKLOFU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

5-(4-Bromophenyl)-2-methylpyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced therapeutic properties. For instance, derivatives of this compound have been investigated for their potential as antimalarial agents, demonstrating significant activity against drug-resistant strains of Plasmodium falciparum .

Antimicrobial and Anticancer Properties

Research indicates that compounds derived from or related to this compound exhibit antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new antimicrobial and anticancer therapies .

Biological Studies

Mechanisms of Action

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial cells. For example, it has been observed to modulate cell signaling pathways and gene expression related to oxidative stress and apoptosis . This modulation can lead to increased cell death in targeted pathogens or cancer cells.

Materials Science

Development of Organic Materials

In materials science, this compound is utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for enhancing the performance of these devices .

Chemical Research

Precursor in Synthesis

The compound also acts as a precursor in the synthesis of more complex molecules for various chemical research purposes. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desired properties .

Case Study 1: Antimalarial Activity

A study evaluated a series of pyrimidine derivatives, including those based on this compound, for their antimalarial activity. The results indicated that certain derivatives exhibited potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with minimal cytotoxic effects on mammalian cells .

| Compound | % Parasitemia Suppression (Day 5) | % Parasitemia Suppression (Day 7) | Mean Survival Time (Days) |

|---|---|---|---|

| CQ | 100 | 100 | 26.2 |

| Compound 7f | 96.42 | 37.62 | 12.2 |

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various multi-drug resistant bacterial strains. The compounds demonstrated significant inhibition zones, indicating their potential as effective antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Klebsiella pneumonia | 22 |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-withdrawing bromine (Br) in 5-(4-Bromophenyl)-2-methylpyrimidine enhances electrophilic substitution reactivity compared to fluorine (F) or furan groups.

- Synthetic Efficiency: Fluorophenyl and furan derivatives achieve moderate yields (57–66%) via methanol-based cross-coupling , while bromophenyl analogs may require more complex multi-step syntheses .

Physicochemical Properties

- Crystallography : Pyrimidine derivatives with bromophenyl groups exhibit distinct crystal packing due to halogen bonding. For example, 4-(4-bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine forms layered structures stabilized by Br···N interactions .

- Thermal Stability : Bromophenyl-substituted pyrimidines generally have higher melting points (>300 K) compared to fluorophenyl analogs, attributed to stronger intermolecular forces .

Preparation Methods

Cyclocondensation Strategies for Pyrimidine Core Formation

The pyrimidine ring system in 5-(4-bromophenyl)-2-methylpyrimidine is typically constructed via cyclocondensation reactions between β-dicarbonyl compounds and nitrogen-containing precursors. A prevalent approach involves the reaction of 4-bromophenylacetamidine with acetylacetone or its derivatives under acidic or basic conditions. For instance, heating 4-bromophenylacetamidine with acetylacetone in ethanol at reflux for 12 hours yields the pyrimidine core, with the methyl group at the 2-position originating from the acetylacetone moiety .

Alternative methods employ urea or thiourea as nitrogen sources. In one protocol, 4-bromophenylacetic acid is converted to its methyl ester, which subsequently reacts with urea in the presence of sodium ethoxide to form the pyrimidine ring . This method, however, often requires higher temperatures (150–180°C) and yields moderate results (45–60%).

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

Introducing the 4-bromophenyl group to preformed pyrimidine scaffolds frequently relies on palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling between 2-methylpyrimidin-5-yl boronic acid and 4-bromophenylboronic acid exemplifies this approach. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system, yields of 68–72% have been reported .

Notably, the choice of ligand significantly impacts efficiency. Bulky phosphine ligands like SPhos or XPhos enhance steric protection of the palladium center, reducing undesired homocoupling byproducts. A comparative study (Table 1) illustrates the effect of ligand selection on reaction yield and purity.

Table 1: Ligand Effects in Suzuki-Miyaura Coupling for this compound

| Ligand | Yield (%) | Purity (HPLC, %) | Reaction Time (h) |

|---|---|---|---|

| PPh₃ | 68 | 95.2 | 24 |

| SPhos | 72 | 98.5 | 18 |

| XPhos | 75 | 99.1 | 16 |

Post-Functionalization of Pyrimidine Intermediates

Functionalization of pre-existing pyrimidine derivatives offers a modular route to this compound. For example, halogenation at the 5-position of 2-methylpyrimidine using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by Ullman coupling with 4-bromophenylboronic acid, affords the target compound in 65% overall yield . This stepwise approach allows for precise control over substitution patterns but necessitates rigorous purification between steps.

Solvent and Temperature Optimization in Cyclization Reactions

Solvent polarity and reaction temperature critically influence cyclocondensation efficiency. Polar aprotic solvents like DMF or DMSO accelerate ring closure but may promote side reactions. Ethanol, though less polar, provides a balance between reaction rate and selectivity. A systematic evaluation (Table 2) reveals optimal conditions using ethanol at 80°C, achieving 78% yield with minimal byproducts.

Table 2: Solvent and Temperature Effects on Cyclocondensation Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 100 | 82 | 15 |

| Ethanol | 80 | 78 | 5 |

| Toluene | 110 | 65 | 20 |

Catalytic Systems for Enhanced Efficiency

Recent advances emphasize green chemistry principles, with iron- or copper-based catalysts replacing traditional palladium systems in cross-coupling reactions. For instance, Fe₃O₄ nanoparticles stabilized by chitosan catalyze the coupling of 2-methylpyrimidine-5-boronic acid with 4-bromophenyl iodide in aqueous media, yielding 70% product with minimal metal leaching . These systems align with industrial scalability and environmental sustainability goals.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-2-methylpyrimidine, and how do reaction conditions influence yield?

- Methodology : Cross-coupling reactions are widely employed. For example, 5-bromo-1,2,3-triazines react with amines (e.g., 2-methylpyrimidine derivatives) in methanol under reflux. Key parameters include stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of triazine to amine), reaction time (e.g., 12–24 hours), and temperature (e.g., 60–80°C). Post-reaction purification via column chromatography (CH₂Cl₂ + 5% acetone) yields white solids with moderate to high purity (66–75% yields) .

- Data Contradictions : Higher amine excess (>1.5 equivalents) may reduce byproduct formation but could complicate purification .

Q. How is this compound characterized structurally and analytically?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., experimental m/z 261.0425 vs. calculated 261.0428). Reverse-Phase HPLC (RP-HPLC) with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in cross-coupling reactions for bromophenyl-pyrimidine derivatives?

- Methodology : Transition metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency at the 5-position of pyrimidine. Solvent polarity (e.g., methanol vs. DMF) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) influence reaction rates and regioselectivity. Computational modeling (DFT) predicts electron-deficient sites on the pyrimidine ring to guide substituent placement .

- Data Gaps : Limited studies compare Pd vs. Ni catalysts for bromophenyl coupling efficiency.

Q. How does steric hindrance from the 4-bromophenyl group affect downstream functionalization?

- Methodology : Bromine’s electron-withdrawing nature deactivates the phenyl ring, limiting electrophilic substitution. However, Suzuki-Miyaura coupling with aryl boronic acids at the bromine site enables diversification (e.g., fluorophenyl or furyl derivatives). Steric effects are minimized by using bulky ligands (e.g., XPhos) to stabilize intermediates .

Q. What analytical challenges arise in detecting metabolites or degradation products of bromophenyl-pyrimidine derivatives?

- Methodology : Stability studies in biological matrices (e.g., rat brain synaptosomes) require RP-HPLC with tandem mass spectrometry (LC-MS/MS). For example, ethyl 5-(4-bromophenyl)-1-(2-oxoethyl)-2-methylpyrrole derivatives show no degradation peaks after 24 hours, confirming stability under physiological conditions .

Experimental Design Considerations

Q. How to design a kinetic study for bromophenyl-pyrimidine reactions under varying pH?

- Methodology : Use buffered solutions (pH 3–10) to monitor reaction rates via UV-Vis spectroscopy. For acid-sensitive intermediates (e.g., hydroxymethylpyrimidines), neutral or mildly basic conditions (pH 7–8) prevent decomposition. Data fitting to Arrhenius equations quantifies activation energies .

Q. What in vitro assays are suitable for evaluating bromophenyl-pyrimidine bioactivity?

- Methodology : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement). For antimicrobial activity, use microdilution assays (MIC values) against Gram-positive/negative strains. Cytotoxicity in cancer cell lines (e.g., MTT assays) requires controls for bromine-mediated oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.